2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile
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Overview
Description
2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism by which 2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile
Uniqueness
2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the hydroxymethyl and trifluoromethyl groups on the benzonitrile core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H6F3NO |
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Molecular Weight |
201.14 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(4-13)7(8)5-14/h1-3,14H,5H2 |
InChI Key |
LMKUVDWHJBPBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CO)C#N |
Origin of Product |
United States |
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